(1Z)-1-(3-benzyl-6-methyl-1,3-benzothiazol-2-ylidene)-3-phenylurea
Overview
Description
(1Z)-1-(3-benzyl-6-methyl-1,3-benzothiazol-2-ylidene)-3-phenylurea is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(3-benzyl-6-methyl-1,3-benzothiazol-2-ylidene)-3-phenylurea typically involves the condensation of 3-benzyl-6-methyl-1,3-benzothiazol-2-amine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors. The specific details of industrial production methods would depend on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-(3-benzyl-6-methyl-1,3-benzothiazol-2-ylidene)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1Z)-1-(3-benzyl-6-methyl-1,3-benzothiazol-2-ylidene)-3-phenylurea would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell walls or enzymes. If it has anticancer activity, it could interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share a similar core structure.
Phenylurea Derivatives: Compounds like 1-phenyl-3-(4-chlorophenyl)urea and 1-phenyl-3-(2,4-dichlorophenyl)urea are structurally related.
Uniqueness
(1Z)-1-(3-benzyl-6-methyl-1,3-benzothiazol-2-ylidene)-3-phenylurea is unique due to the specific substitution pattern on the benzothiazole ring and the presence of the phenylurea moiety. This unique structure may confer distinct biological or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
(1Z)-1-(3-benzyl-6-methyl-1,3-benzothiazol-2-ylidene)-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-16-12-13-19-20(14-16)27-22(25(19)15-17-8-4-2-5-9-17)24-21(26)23-18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,23,26)/b24-22- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMMXQDKRCFZCB-GYHWCHFESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)NC3=CC=CC=C3)S2)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(/C(=N/C(=O)NC3=CC=CC=C3)/S2)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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